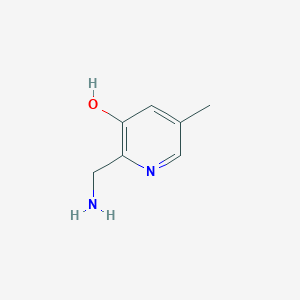

2-(Aminomethyl)-5-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(aminomethyl)-5-methylpyridin-3-ol |

InChI |

InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)9-4-5/h2,4,10H,3,8H2,1H3 |

InChI Key |

XWVATHYBQUAEQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl 5 Methylpyridin 3 Ol and Its Analogs

Retrosynthetic Analysis of 2-(Aminomethyl)-5-methylpyridin-3-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process begins with the final product and works backward through a series of logical steps, known as disconnections, which represent the reverse of known synthetic reactions. amazonaws.comyoutube.com

For this compound (Target Molecule 1 ), several retrosynthetic disconnections can be envisioned, focusing on the carbon-carbon and carbon-nitrogen bonds that attach the functional groups to the pyridine (B92270) core.

A primary disconnection strategy would involve the functional groups at positions 2, 3, and 5. The aminomethyl group at C2 can be disconnected to a precursor like a hydroxymethyl, cyano, or halomethyl group, which are synthetically accessible. For instance, a functional group interconversion (FGI) approach suggests that the aminomethyl group could be derived from the reduction of a nitrile (CN) group or the amination of a halomethyl group. This leads to precursors like 2-cyano-5-methylpyridin-3-ol or 2-(halomethyl)-5-methylpyridin-3-ol.

Further disconnection of the methyl and hydroxyl groups would lead back to a simpler pyridine or even an acyclic precursor. A common strategy for pyridine ring synthesis is the Hantzsch synthesis, which would involve disconnecting the pyridine ring itself into components like a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849). beilstein-journals.orgmatanginicollege.ac.in

A plausible retrosynthetic pathway is outlined below:

Disconnecting the Aminomethyl Group (C-N bond): The primary amine can be traced back to a more stable precursor. A common and effective strategy is the reduction of a nitrile group. This leads to 2-cyano-5-methylpyridin-3-ol (2) as a key intermediate.

Disconnecting the Pyridine Core: The substituted pyridin-3-ol core can be disconnected. One approach involves building the ring from acyclic precursors. For instance, the formation of pyridin-3-ols can be achieved from 2-oxofurans in the presence of an ammonia source. researchgate.net Another powerful method is the condensation of 1,5-dicarbonyl compounds with ammonia. beilstein-journals.org

Sequential Functionalization: An alternative to building the fully substituted ring in one step is the sequential functionalization of a pre-existing pyridine ring. This would involve a retrosynthetic pathway where the methyl, hydroxyl, and aminomethyl groups are sequentially removed, leading back to a simpler pyridine derivative like 3-hydroxypyridine (B118123) or 5-methylpyridine. However, direct C-H functionalization at the C3 position of pyridine is notoriously challenging. researchgate.netnih.gov

This analysis suggests that a forward synthesis would likely involve the construction of a suitably substituted pyridine ring, followed by the introduction and/or modification of the functional groups at positions 2, 3, and 5.

Classical Synthetic Routes to the Pyridine Core of this compound

Classical methods for pyridine synthesis often rely on condensation reactions to build the heterocyclic ring from acyclic precursors. These tried-and-true methods, such as the Hantzsch synthesis, remain valuable for accessing a wide range of pyridine derivatives. beilstein-journals.orgbeilstein-journals.org

Strategies for Functionalization at Position 3 (Hydroxyl Group)

Introducing a hydroxyl group at the C3 position of the pyridine ring is a significant synthetic hurdle. researchgate.net The electronic nature of the pyridine ring, with its electron-deficient character, makes it resistant to electrophilic substitution, especially at the meta-positions (C3 and C5). matanginicollege.ac.in

Classical strategies to overcome this challenge often involve either building the functionality into the acyclic precursors before ring formation or functionalizing a pre-formed pyridine ring through multi-step sequences.

Synthesis from Furan (B31954) Derivatives: One established method for synthesizing pyridin-3-ols involves the ring transformation of furan derivatives. For example, 5-(hydroxymethyl)furfural can be converted to 6-(hydroxymethyl)pyridin-3-ol (B1203515) in the presence of ammonia-producing compounds. researchgate.net This strategy takes advantage of the reactivity of the furan ring to undergo ring-opening and re-closure to form the more stable pyridine system.

Multi-step Sequences on Pre-formed Pyridines: An alternative involves starting with a more readily available pyridine derivative and introducing the hydroxyl group through a series of reactions. This could involve:

Nitration at the 3-position (often difficult and low-yielding).

Reduction of the nitro group to an amino group.

Diazotization of the amino group followed by hydrolysis to the hydroxyl group.

A more contemporary "classical" approach might involve the use of pyridine N-oxides. The N-oxide activates the pyridine ring, allowing for functionalization at different positions. Photoexcitation of pyridine N-oxides has been shown to deliver C3-hydroxy pyridine products. researchgate.net

Strategies for Methylation at Position 5

The introduction of a methyl group at the C5 position can be achieved either by incorporating the methyl group into the starting materials for ring synthesis or by direct methylation of a pyridine ring.

Incorporation During Ring Synthesis: In syntheses like the Hantzsch dihydropyridine (B1217469) synthesis, the methyl group can be part of the β-ketoester or aldehyde starting material, thereby being incorporated into the final pyridine structure at the desired position. beilstein-journals.org

Direct C-H Methylation: Direct methylation of the pyridine C-H bond is challenging. While the C2 and C4 positions are more activated for nucleophilic attack, the C3 and C5 positions are less reactive. matanginicollege.ac.innih.gov Historically, such transformations required harsh conditions. For example, heating pyridine with acetic acid and lead acetate (B1210297) has been used to introduce methyl groups, albeit with low yields. google.com

Strategies for Aminomethylation at Position 2

The C2 position of the pyridine ring is the most activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. matanginicollege.ac.innih.gov This inherent reactivity facilitates the introduction of various functional groups, including the precursor to an aminomethyl group.

Chichibabin Reaction: The classical Chichibabin reaction allows for the direct amination of pyridine at the C2 position by reacting it with sodium amide (NaNH₂). google.com Starting with 3-methylpyridine (B133936), this reaction can yield a mixture of 2-amino-3-methylpyridine (B33374) and 2-amino-5-methylpyridine (B29535). google.com The resulting 2-amino-5-methylpyridine can then be further functionalized.

From Pyridine N-Oxides: Pyridine N-oxides are versatile intermediates for functionalizing the C2 position. beilstein-journals.org For example, 3-methylpyridine 1-oxide can be reacted with reagents like thionyl chloride and trimethylamine (B31210) to form an intermediate that can be converted to 2-amino-5-methylpyridine. google.com

From 2-Halopyridines: A 2-halopyridine is an excellent precursor for introducing the aminomethyl group. The halogen can be displaced by a cyanide nucleophile (e.g., CuCN) to form a 2-cyanopyridine. Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the desired 2-aminomethylpyridine.

The table below summarizes some classical approaches for introducing the required functional groups onto a pyridine ring.

| Functional Group | Position | Classical Strategy | Starting Material Example | Reagents | Reference(s) |

| Amino | 2 | Chichibabin Reaction | 3-Methylpyridine | Sodamide (NaNH₂) in xylene | google.com |

| Amino | 2 | From N-Oxide | 3-Methylpyridine 1-oxide | 1. Trimethylamine, Thionyl chloride 2. Hydrogen bromide | google.com |

| Hydroxyl | 3 | Diazotization of Amine | 3-Aminopyridine | 1. NaNO₂, H₂SO₄ 2. H₂O, heat | orgsyn.org |

| Methyl | 2 | Catalytic Methylation | Pyridine | Methanol, Nickel-nickel oxide catalyst | google.com |

This table is interactive. You can sort the columns by clicking on the headers.

Modern and Green Chemistry Approaches to the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itmdpi.com These principles have driven the development of modern synthetic methods, particularly those involving catalysis. rasayanjournal.co.inmdpi.com

Modern approaches to synthesizing complex molecules like this compound focus on improving efficiency and sustainability. This includes the use of catalytic methods, one-pot reactions, and processes that operate under milder conditions. mdpi.com

Catalytic Methods in the Synthesis of this compound

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and greater selectivity. mdpi.com Transition metal catalysis, in particular, has revolutionized the functionalization of heterocyclic compounds like pyridine. beilstein-journals.orgnih.gov

Catalytic C-H Functionalization: Significant progress has been made in the direct C-H functionalization of pyridines, which avoids the need for pre-functionalized starting materials.

Methylation at C3/C5: Rhodium-catalyzed methods have been developed for the direct methylation of C3 and C5 positions of pyridines using readily available reagents like formaldehyde (B43269) and methanol. nih.gov This approach utilizes a temporary dearomatization of the pyridine ring to enable the nucleophilic addition of the methyl group. nih.govnih.gov

Functionalization at C3: While still challenging, meta-selective C-H functionalization of pyridines can be achieved through dearomatization strategies, often enabled by transition metal catalysts. researchgate.netnih.gov For example, palladium catalysis has been used for the C3-arylation of pyridines. beilstein-journals.org

Catalytic Amination/Aminomethylation:

Catalytic methods for amination can provide greener alternatives to classical reactions. For instance, the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been achieved through selective hydrogenolysis using a Pt/γ-Al₂O₃ catalyst. rsc.org While this is on a saturated ring, it showcases the potential of catalytic routes for amine synthesis.

The catalytic amination of biomass-derived platform chemicals like 5-(hydroxymethyl)furfural (HMF) into 2,5-bis(aminomethyl)furan (BAF) has been demonstrated using bifunctional catalysts. nih.govrsc.org This highlights a green pathway to aminomethylated heterocycles from renewable feedstocks.

Catalytic Synthesis of the Pyridine Core: Modern methods also focus on the catalytic construction of the pyridine ring itself. Gas-phase catalytic methods have been developed for the synthesis of methylpyridines from simple starting materials, offering a potentially more sustainable industrial process. semanticscholar.org

The table below presents a selection of modern catalytic methods relevant to the functionalization of the pyridine core.

| Target Functionalization | Catalytic Method | Catalyst Example | Key Reagents | Advantage | Reference(s) |

| C3/C5 Methylation | Rhodium-catalyzed C-H methylation | [RhCp*Cl₂]₂ | Formaldehyde | Direct functionalization of unreactive positions | nih.gov |

| C2-Alkylation | Palladium-catalyzed C-H alkylation | Pd(OAc)₂/dppf | Alkyl bromides | High functional group tolerance | beilstein-journals.org |

| C3-Alkenylation | Palladium-catalyzed C-H alkenylation | Pd(OAc)₂ | Alkenes, Silver carbonate | Access to functionalized C3 side chains | nih.gov |

| α-Methylation | Raney Nickel-catalyzed methylation | Raney Nickel | High-boiling alcohols (e.g., 1-octanol) | High selectivity for mono-α-methylation | researchgate.netnih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. researchgate.netnih.gov This approach is particularly relevant for the synthesis of pyridine derivatives, including analogs of this compound.

Continuous flow systems replace conventional reaction vessels with a network of tubes or channels. Reagents are continuously pumped through a reactor, where they mix and react. researchgate.net This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction selectivity and higher yields. google.com

A notable application of this technology is in the α-methylation of pyridines to produce 2-methylpyridines, a key structural feature of the target compound's family. A simplified bench-top continuous flow setup has been used to synthesize a series of 2-methylpyridines by passing the starting material through a heated column packed with a Raney® nickel catalyst. researchgate.netnih.gov This method demonstrates high regioselectivity for α-methylation and is considered a greener alternative to conventional batch protocols due to reduced waste and shorter reaction times. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

| Feature | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Reaction Vessel | Fixed-volume flasks or reactors | Flow reactors (tubes, channels) |

| Efficiency | Often requires purification and manipulation of crude products | Can avoid the need for purification, leading to higher efficiency researchgate.net |

| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety researchgate.net |

| Scalability | Scaling up can be challenging and may alter reaction outcomes | More straightforward scalability by extending operational time |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters google.com |

| Yield & Purity | Can be lower due to side reactions and degradation | Often higher due to better control and reduced side reactions google.com |

These examples underscore the potential of flow chemistry for the efficient and controlled synthesis of this compound and its analogs. The principles of continuous α-methylation and Diels-Alder reactions can be adapted to construct the core pyridine ring and introduce the required functional groups in a highly controlled and efficient manner.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective routes for complex molecules. nih.govchemrxiv.org This approach is particularly valuable for the synthesis of vitamin B6 analogs, leveraging the high specificity of enzymes to perform challenging chemical transformations under mild conditions.

The biosynthesis and salvage pathways of vitamin B6 in organisms provide a rich source of enzymes for synthetic applications. researchgate.net A key enzyme in this process is pyridoxine (B80251) 5'-phosphate oxidase (PNPOx), a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the conversion of pyridoxine 5'-phosphate (PNP) and pyridoxamine (B1203002) 5'-phosphate (PMP) into pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form of vitamin B6. nih.gov This enzymatic oxidation is a crucial step that could be harnessed in a chemoenzymatic route. For instance, a chemically synthesized precursor could be subjected to enzymatic oxidation by PNPOx to yield the desired 3-hydroxy-4-aminomethylpyridine structure.

Another pivotal enzyme is pyridoxine 5'-phosphate (PNP) synthase, which is found in organisms that synthesize vitamin B6 de novo. nih.gov This enzyme catalyzes a complex ring closure reaction to form PNP. nih.gov While harnessing the entire multistep reaction of PNP synthase might be complex, individual enzymatic activities or engineered versions could be employed to perform specific cyclization or condensation steps in a synthetic pathway.

The general strategy for a chemoenzymatic pathway to this compound or its analogs would involve:

Chemical Synthesis of a Precursor: A simplified, non-chiral precursor molecule is synthesized using conventional organic chemistry methods.

Enzymatic Transformation: The precursor is then subjected to one or more enzymatic reactions. This could involve an oxidase like PNPOx for selective oxidation, a transaminase for the introduction of an amino group, or other enzymes from the vitamin B6 pathway to perform specific modifications. nih.gov

Chemical Finalization: Further chemical steps may be required to complete the synthesis after the enzymatic transformation.

This integrated process concept, combining microbial, enzymatic, and chemical catalysts, allows for the development of productive, safe, and low-waste processes for producing fine chemicals. nih.gov

Scalability and Efficiency Considerations in Synthetic Route Development

The transition of a synthetic route from a laboratory scale to industrial production presents significant challenges related to scalability and efficiency. For compounds like this compound and other vitamin B6 analogs, these considerations are paramount for ensuring economic viability and sustainable manufacturing.

Traditional industrial syntheses of vitamin B6 often start from inexpensive and readily available materials like the amino acid alanine (B10760859). wikipedia.orggoogle.com One established commercial method, the "oxazole method," involves the formation of an oxazole (B20620) intermediate followed by a Diels-Alder reaction. wikipedia.org However, such multi-step chemical processes can be expensive and generate significant waste.

Key considerations for scalable and efficient synthesis include:

Starting Materials: The use of inexpensive, readily available starting materials is crucial. google.com

Reaction Conditions: Reactions should ideally be conducted under mild conditions (atmospheric pressure, room temperature) to reduce energy consumption and the need for specialized equipment. google.com

Process Type: As discussed previously, continuous flow processes offer significant advantages over batch processes in terms of scalability, safety, and efficiency. researchgate.netgoogle.com Continuous production can reduce reactant and product degradation, leading to higher yields and purity. google.com

Catalyst Selection: The use of efficient and recyclable catalysts, such as palladium on charcoal for hydrogenation steps, is important for process efficiency. google.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

Purification: The need for complex purification steps like column chromatography should be minimized. google.com Crystallization is often a more scalable purification method.

A patent for the manufacture of vitamin B6 highlights a multi-step process that avoids the traditional, expensive 5-ethoxy-4-methyl-oxazole intermediate and the Diels-Alder reaction. google.com This alternative route focuses on different chemical transformations, including catalytic hydrogenation, to achieve the final product, demonstrating the ongoing search for more efficient industrial methods. google.com

Stereoselective Synthesis of Enantiopure Derivatives (If applicable)

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, stereoselective synthesis becomes highly relevant when developing derivatives of this compound where chirality is introduced, for example, by modifying the substituents on the pyridine ring or the aminomethyl group.

The synthesis of chiral, enantiopure vitamin B6 analogs has been explored to create compounds with specific biological activities or for use as chiral ligands in asymmetric catalysis. One approach involves the synthesis of pyridoxal and pyridoxamine analogs that have a branched "ansa chain" connecting the 2'- and 5'-positions of the pyridine ring. oup.com

In one such synthesis, a racemic analog of pyridoxal was synthesized and then subjected to optical resolution. This resolution was achieved by forming a Schiff base with a chiral amine, specifically 3-amino-3-deoxy-1,2:5,6-di-O-isopropylidene-d-glucofranose. This diastereomeric intermediate allowed for the separation of the enantiomers. oup.com

Alternatively, the optical resolution of a racemic pyridoxamine analog was accomplished via the formation of chiral salts using dibenzoyltartaric acid. oup.com This classical resolution method relies on the differential solubility of the diastereomeric salts to separate the enantiomers.

Chiral Resolution: Separating enantiomers from a racemic mixture using chiral resolving agents. oup.com

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to directly synthesize a single enantiomer.

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product to build the desired chiral molecule.

The development of enantiopure derivatives is crucial for applications in pharmacology and materials science, where specific stereoisomers often exhibit desired properties.

Structural Derivatization and Analog Design of 2 Aminomethyl 5 Methylpyridin 3 Ol

Strategies for Functional Group Transformations of 2-(Aminomethyl)-5-methylpyridin-3-ol

Functional group transformation is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's characteristics. For this compound, derivatization strategies typically target the exocyclic aminomethyl and hydroxyl groups, as well as the pyridine (B92270) nucleus.

The primary amine of the aminomethyl group is a versatile nucleophile, readily participating in a variety of chemical reactions. Common modifications include:

N-Acylation: Reaction with acyl chlorides or carboxylic anhydrides converts the primary amine into a secondary amide. This transformation can alter the molecule's polarity, hydrogen bonding capability, and metabolic stability. libretexts.org

N-Alkylation: The introduction of alkyl groups via reductive amination or reaction with alkyl halides yields secondary or tertiary amines. This modification can influence the compound's basicity and lipophilicity.

N-Arylation: Coupling with aryl halides, often through transition-metal-catalyzed cross-coupling reactions, can introduce aromatic systems, potentially facilitating new molecular interactions with biological targets.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond acceptors and introduce a rigid, metabolically stable group.

These modifications are generally high-yielding and synthetically accessible, making the aminomethyl group a primary target for initial derivatization efforts in analog design.

The phenolic hydroxyl group at the C3 position is another key site for chemical modification. Its acidic nature and ability to act as a hydrogen bond donor and acceptor make it a significant determinant of the molecule's interaction with biological systems. Common derivatization strategies include:

O-Alkylation (Etherification): Reaction with alkyl halides under basic conditions yields ethers. This modification removes the hydrogen bond donating ability of the hydroxyl group and increases lipophilicity.

Esterification: Acylation with acyl chlorides or anhydrides converts the hydroxyl group into an ester. libretexts.org Esters can serve as prodrugs, which may be hydrolyzed in vivo to release the active parent compound. Picolinic acid is a notable reagent used for the esterification of hydroxyl groups to facilitate analysis. researchgate.netnih.gov

Sulfonation: Conversion to a sulfonate ester can alter the electronic properties and stability of the molecule.

The choice of derivatization agent allows for precise control over the resulting analog's steric and electronic properties. researchgate.net

| Functional Group | Transformation Strategy | Reagents | Resulting Moiety | Potential Impact on Properties |

| Aminomethyl (-CH₂NH₂) | N-Acylation | Acyl Chlorides, Anhydrides | Amide | Decreased basicity, altered H-bonding |

| Aminomethyl (-CH₂NH₂) | N-Alkylation | Alkyl Halides, Aldehydes/Ketones | Secondary/Tertiary Amine | Increased lipophilicity, altered basicity |

| Hydroxyl (-OH) | O-Alkylation | Alkyl Halides, Base | Ether | Increased lipophilicity, loss of H-bond donor |

| Hydroxyl (-OH) | Esterification | Acyl Chlorides, Anhydrides | Ester | Prodrug potential, increased lipophilicity |

This table presents common strategies for modifying the functional groups of this compound.

Modifying the pyridine ring itself presents a greater synthetic challenge but offers the opportunity to fundamentally alter the core scaffold. The existing substituents—a hydroxyl group at C3, an aminomethyl group at C2, and a methyl group at C5—dictate the reactivity and regioselectivity of further substitutions.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. However, the activating, ortho-, para-directing hydroxyl group at C3 would theoretically direct incoming electrophiles to the C4 and C6 positions. Synthetic feasibility may require harsh reaction conditions, and protection of the highly reactive amino and hydroxyl groups is often necessary.

Nucleophilic Aromatic Substitution: Halogenation of the pyridine ring, followed by nucleophilic displacement, provides a route to introduce a wide variety of substituents.

Metal-Catalyzed Cross-Coupling: Conversion of a ring position to a halide or triflate allows for the application of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

While synthetically more complex, direct modification of the pyridine nucleus allows for the exploration of a broader chemical space. nih.gov

Structure-Activity Relationship (SAR) Studies: General Principles Applied to this compound Scaffolds

Structure-activity relationship (SAR) studies are essential for deciphering how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR exploration would systematically investigate the impact of modifications at each available position.

Positional scanning involves introducing a range of substituents at each accessible position on the scaffold and evaluating the effect on biological activity. For the this compound framework, the unoccupied C4 and C6 positions are primary targets for such exploration.

Research on other substituted pyridine derivatives has shown that the nature and position of substituents are critical for biological function. nih.gov For instance, studies on ketamine analogs revealed that substituents at the 2- and 3-positions of an aromatic ring were generally more active than those at the 4-position. mdpi.com Similarly, introducing aryl groups at specific positions on a 2-amino-3-cyanopyridine (B104079) scaffold was found to enhance biological activities. nih.gov

Applying these principles, one could hypothesize the following for the this compound scaffold:

C4 Position: Introduction of small, electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) could modulate the electronic character of the ring and the acidity of the C3-hydroxyl group, thereby influencing receptor binding.

C6 Position: This position is sterically unhindered and could accommodate larger substituents. Introducing bulky hydrophobic or aromatic groups at C6 could probe for additional binding pockets in a target protein.

| Position | Substituent Type | Example | Hypothesized Rationale for Impact on Activity |

| C4 | Small, electron-withdrawing | -Cl, -F | Modulates ring electronics and pKa of C3-OH group. |

| C4 | Small, electron-donating | -OCH₃ | Alters hydrogen bonding capacity and electronic density. |

| C6 | Bulky, hydrophobic | -t-Butyl | Probes for hydrophobic pockets in the binding site. |

| C6 | Aromatic | -Phenyl | Introduces potential for π-π stacking interactions. |

This table outlines a hypothetical positional scanning strategy for the this compound scaffold based on general SAR principles.

Isosteric replacement involves substituting a functional group with another group of similar size, shape, and electronic configuration to investigate the role of that specific group in molecular interactions. This strategy can lead to improved potency, selectivity, or pharmacokinetic properties.

Key isosteric replacements for the this compound scaffold could include:

Hydroxyl Group (-OH): Replacement with a thiol (-SH), amine (-NH₂), or amide (-CONH₂) would probe the importance of the hydrogen bond donating and accepting properties of the original hydroxyl group.

Aminomethyl Group (-CH₂NH₂): Replacement with a hydroxylaminomethyl group (-CH₂NHOH) or a hydrazinomethyl group (-CH₂NHNH₂) could introduce new interaction points while maintaining a similar chain length. The 1,2,4-triazolo[1,5-a] pyrimidine (B1678525) scaffold is noted as a potential bioisostere for purine (B94841) scaffolds, highlighting how entire heterocyclic systems can be considered for replacement. mdpi.com

Exploration of Conformationally Constrained Analogs

The concept of reducing the number of accessible conformations for a flexible molecule is a well-established strategy in drug design. For this compound, the primary source of flexibility is the bond between the pyridine ring and the aminomethyl side chain. By restricting the rotation around this bond, researchers can lock the molecule into a specific spatial arrangement, which may lead to a more favorable interaction with its biological target. This approach can improve binding affinity by reducing the entropic penalty associated with the ligand adopting a specific conformation upon binding.

The design of such rigid analogs often involves incorporating the flexible side chain into a new ring system, creating bicyclic or tricyclic structures. While direct examples for this compound are not extensively documented in publicly available research, the principles can be inferred from work on structurally related compounds like nicotine (B1678760) and anabasine. For instance, creating annulated tricyclic derivatives, where a new ring is fused to the pyridine core, is a common tactic. mdpi.comnih.gov Another approach involves creating spirocyclic compounds, where a new ring system shares a single atom with the original structure. nih.gov

These strategies aim to mimic a specific, biologically active conformation. nih.gov For example, if the aminomethyl group of this compound needs to be oriented at a particular angle relative to the pyridine ring for optimal receptor binding, a conformationally constrained analog can be designed to maintain that specific geometry. The biological activity of these rigid analogs provides valuable insight into the three-dimensional requirements of the receptor's binding pocket.

Table 1: Theoretical Strategies for Conformational Constraint of this compound

| Strategy | Description | Potential Outcome |

| Ring Cyclization | Incorporating the aminomethyl side chain into a new saturated ring fused to the pyridine core. | Creates a rigid bicyclic system, fixing the orientation of the nitrogen atom relative to the pyridine ring. |

| Spirocyclization | Creating a spirocyclic system at the carbon bearing the aminomethyl group. | Restricts the movement of the side chain in a different spatial dimension compared to simple cyclization. |

| Introduction of Bulky Groups | Adding sterically hindering groups adjacent to the aminomethyl side chain. | Limits free rotation due to steric clash, favoring certain rotamers. |

Probing Molecular Recognition: Ligand-Receptor Interactions of this compound Analogs

Understanding how analogs of this compound interact with their target receptors at a molecular level is fundamental to rational drug design. This involves identifying the key amino acid residues within the binding site that form bonds or have favorable interactions with the ligand. Given its structural similarity to GABA, this compound and its analogs are often investigated for their activity at GABA-A receptors. nih.gov

The molecular recognition of such ligands is typically governed by a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions. The protonated amine of the aminomethyl side chain is a prime candidate for forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor binding site. nih.gov The hydroxyl group at the 3-position and the nitrogen atom within the pyridine ring can both act as hydrogen bond acceptors or donors, forming critical connections with polar amino acid residues like serine, threonine, or tyrosine. nih.govnih.gov

Structure-activity relationship (SAR) studies on related compounds provide a blueprint for understanding these interactions. For example, in a series of aminopyridazine derivatives of GABA, a positively charged moiety was found to be crucial for optimal recognition at the GABA-A receptor. nih.gov This highlights the likely importance of the aminomethyl group in this compound. Furthermore, studies on allosteric modulators of other receptors, such as the metabotropic glutamate (B1630785) receptor 5 (mGlu5), have shown that the position of the nitrogen in a pyridine ring is crucial for activity and that interactions with specific residues like serine can be pivotal. nih.gov

Computational docking and site-directed mutagenesis are powerful tools to elucidate these interactions. Docking studies can predict the binding pose of an analog within a receptor's active site, while mutating key residues and observing the effect on ligand binding can experimentally validate these predictions. For instance, substituting a serine residue with an alanine (B10760859) can disrupt a critical hydrogen bond, leading to a significant loss in binding affinity and confirming the importance of that interaction. nih.gov

Table 2: Potential Molecular Interactions of this compound Analogs

| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction | Significance |

| Protonated Aminomethyl Group | Aspartate, Glutamate | Ionic Bond / Salt Bridge | Anchors the ligand in the binding pocket. |

| 3-Hydroxyl Group | Serine, Threonine, Tyrosine | Hydrogen Bond | Provides specificity and contributes to binding affinity. |

| Pyridine Ring Nitrogen | Serine, Threonine | Hydrogen Bond | Orients the molecule within the binding site. nih.gov |

| Pyridine Ring | Phenylalanine, Tryptophan, Leucine | π-π Stacking / Hydrophobic Interaction | Enhances binding affinity through non-polar interactions. |

Mechanistic Investigations of 2 Aminomethyl 5 Methylpyridin 3 Ol in Biological Systems

Cellular and Subcellular Localization Studies of 2-(Aminomethyl)-5-methylpyridin-3-ol

To date, no studies have been published detailing the cellular or subcellular localization of this compound. Determining where a compound accumulates within a cell is a critical first step in understanding its mechanism of action. Standard methodologies to investigate this would include treating cultured cells with the compound and employing techniques such as fluorescence microscopy, if a fluorescently tagged version of the compound can be synthesized. Alternatively, subcellular fractionation through differential centrifugation could be used to separate cellular compartments (e.g., nucleus, mitochondria, cytoplasm, and microsomes), followed by analytical quantification of the compound in each fraction using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.

Molecular Target Identification and Validation Research

The specific molecular targets of this compound have not been identified. Research in this area is essential to understand how the compound exerts any potential biological effects.

Enzyme Inhibition/Activation Studies (In vitro)

There are currently no published in vitro studies examining the inhibitory or activatory effects of this compound on any specific enzymes. To assess this, the compound would need to be screened against a panel of relevant enzymes. For instance, given the structural similarities to other pyridinol derivatives, it might be tested against kinases or other ATP-binding enzymes. Such studies would involve incubating the purified enzyme with its substrate and varying concentrations of the compound to determine if the reaction rate is altered.

Receptor Binding Assays and Ligand-Target Interactions (In vitro)

No receptor binding assays have been reported for this compound. To identify potential receptor targets, competitive binding assays are a common approach. These assays typically use a radiolabeled or fluorescently labeled ligand known to bind to a specific receptor. The ability of this compound to displace the labeled ligand would indicate an interaction with the receptor.

Protein-Compound Interaction Analysis Using Biophysical Techniques

Direct binding of this compound to proteins has not been investigated using biophysical methods. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing compound-protein interactions. These methods can provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of the interaction, which are crucial for validating a potential molecular target.

Elucidation of Signaling Pathway Modulation by this compound

There is no available research on the effects of this compound on intracellular signaling pathways. To investigate this, researchers could treat cells with the compound and use techniques like Western blotting to measure changes in the phosphorylation status of key signaling proteins (e.g., kinases like Akt, ERK, or JNK). Phosphoproteomic studies could also provide a broader, unbiased view of the signaling networks affected by the compound.

Enzymatic Transformations and Metabolite Identification in Research Models (Excluding human pharmacokinetics)There are no studies detailing how this compound is metabolized or chemically altered by enzymes in research models.

It is important to note that the absence of published data does not necessarily mean that no research has been conducted, but rather that it is not available in the public domain. Research on this compound may be proprietary, in early stages, or unpublished.

Computational Chemistry and Theoretical Studies on 2 Aminomethyl 5 Methylpyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(Aminomethyl)-5-methylpyridin-3-ol. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons, which are key determinants of its chemical behavior.

Molecular Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is typically achieved using DFT methods, such as the B3LYP functional, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.govtandfonline.com The calculations yield precise bond lengths, bond angles, and dihedral angles that represent the molecule's lowest energy state. For this compound, the geometry would be optimized to confirm the planarity of the pyridine (B92270) ring and determine the preferred orientation of the aminomethyl and hydroxyl substituents.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-C(aminomethyl) | 1.510 |

| C3-O(hydroxyl) | 1.365 | |

| C5-C(methyl) | 1.508 | |

| N1-C2 | 1.340 | |

| Bond Angle (°) | C2-C3-C4 | 119.5 |

| C3-C2-C(aminomethyl) | 121.0 | |

| C2-C3-O(hydroxyl) | 118.7 |

Electronic Properties and Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.15 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicates chemical stability and reactivity |

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this compound, the MEP map would show negative potential (red regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms of the amino and hydroxyl groups, highlighting sites for nucleophilic attack. nih.gov

Molecular Docking and Dynamics Simulations with Biological Targets

Given its structural similarity to pyridoxine (B80251), a primary biological target for this compound is Pyridoxal (B1214274) Kinase (PDXK). This enzyme is responsible for phosphorylating vitamin B6 to its active form, pyridoxal 5'-phosphate (PLP), and is a target in various diseases, including cancer. nih.gov

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the protein receptor). proquest.com A typical docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein (PDXK), defining a binding site, and using a scoring function to rank the different binding poses based on their predicted binding affinity.

The results would likely show the ligand forming key interactions within the PDXK active site. These interactions could include hydrogen bonds between the ligand's hydroxyl and amino groups and amino acid residues like serine, threonine, or aspartate, as well as pi-pi stacking interactions involving the pyridine ring. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds, providing a dynamic view of the binding. nih.gov Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can suggest which residues are most flexible and involved in the interaction with the ligand.

These simulations can confirm the stability of the binding pose identified by docking and provide deeper insights into the dynamic nature of the ligand-receptor interaction. proquest.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would be invaluable for designing derivatives with enhanced activity, for instance, as more potent inhibitors of PDXK.

The process involves several key steps:

Dataset Assembly: A collection of this compound derivatives with experimentally measured biological activities (e.g., IC50 values for PDXK inhibition) is compiled. This set is divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecule's structure, such as its topology, electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric characteristics (e.g., molecular volume). researchgate.net

Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The model's predictive power is rigorously tested using the compounds in the test set. Statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE) are used to assess the model's robustness and reliability.

A successful QSAR model can be used to predict the activity of newly designed, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

| Statistical Parameter | Value | Significance |

|---|---|---|

| R² (Correlation Coefficient) | 0.91 | Measures the goodness of fit for the training set |

| Q² (Cross-validated R²) | 0.75 | Measures the predictive ability of the model |

| F-test value | 85.4 | Indicates the statistical significance of the model |

| Example Equation: pIC₅₀ = 0.45(LogP) - 0.12(Dipole) + 0.87*(HOMO) + 2.15 |

De Novo Design of Novel Analogs Based on Computational Insights

De novo design involves the creation of novel molecular structures with desired properties, guided by computational insights. This approach leverages the information gained from quantum mechanics, docking, and QSAR to build new analogs of this compound from the ground up.

The process can be structure-based or ligand-based. In a structure-based approach, the three-dimensional structure of the biological target (e.g., the PDXK active site) serves as a template. Algorithms can then "grow" a molecule within the binding pocket, piece by piece, ensuring optimal interactions with key residues. Insights from molecular docking would highlight essential pharmacophoric features—such as hydrogen bond donors/acceptors and aromatic rings—that must be present in the newly designed molecules.

Alternatively, insights from a QSAR model can guide the modification of the parent structure. If the model indicates that a higher dipole moment and lower LogP are correlated with better activity, design algorithms can search for modifications to the this compound scaffold that achieve these property changes. This allows for the rational design of novel compounds with a higher probability of success, moving beyond simple modifications of existing structures. researchgate.net The ultimate goal is to generate a library of virtual compounds with predicted high affinity and favorable drug-like properties for future synthesis. nih.govresearchgate.netmdpi.comnih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Research Characterization

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is crucial for confirming the identity and structure of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts for this compound can be compared with experimental data to aid in signal assignment. While there can be systematic errors, the correlation between calculated and experimental values is typically very high, making it a reliable tool for structural verification. researchgate.netresearchgate.net More recently, machine learning models have also shown high accuracy in predicting NMR spectra. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net The calculated spectrum for this compound would show characteristic peaks for O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches (around 3000 cm⁻¹), and aromatic C=C and C=N vibrations (in the 1400-1600 cm⁻¹ fingerprint region). msu.edumasterorganicchemistry.com Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and achieve better agreement with experimental spectra. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption peak. mdpi.comrsc.org For this compound, TD-DFT would predict π→π* transitions associated with the pyridine ring's conjugated system.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 7.95 | Aromatic H (C6-H) |

| Chemical Shift (ppm) | 4.10 | Methylene H (-CH₂-NH₂) | |

| IR | Frequency (cm⁻¹) | 3350 | O-H Stretch |

| Frequency (cm⁻¹) | 1580 | Aromatic C=C Stretch | |

| UV-Vis (TD-DFT) | λmax (nm) | 295 | π→π* Transition (HOMO→LUMO) |

Advanced Analytical Methodologies for Research on 2 Aminomethyl 5 Methylpyridin 3 Ol

Chromatographic Techniques for Separation and Purification in Research Settings

Chromatography is an essential analytical technique for the separation, identification, and purification of individual components from a mixture. For a polar compound like 2-(Aminomethyl)-5-methylpyridin-3-ol, both liquid and gas chromatography methodologies can be developed, each with specific applications and requirements in a research context.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for assessing purity, quantifying the compound in various matrices, and for preparative purification.

The polarity of this compound, stemming from its hydroxyl and aminomethyl functional groups, makes reversed-phase HPLC (RP-HPLC) the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.

Method development typically involves the systematic optimization of several key parameters:

Column Selection: An octadecylsilane (B103800) (C18) column is a common starting point due to its versatility and wide range of hydrophobicity. rjptonline.org

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is used. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the polar analyte while also separating it from less polar impurities. rjptonline.org

pH of Aqueous Buffer: The pH of the mobile phase is a critical parameter as this compound has ionizable amino and hydroxyl groups. Controlling the pH ensures consistent retention times and peak shapes by maintaining a single ionization state or a consistent equilibrium of states.

Detection: A Diode Array Detector (DAD) or a standard UV-Vis detector is effective, as the pyridine (B92270) ring of the compound is chromophoric.

The following table illustrates a hypothetical optimization process for an RP-HPLC method.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |

| Column | C18, 250x4.6mm, 5µm | C18, 250x4.6mm, 5µm | C18, 250x4.6mm, 5µm | Standard choice for versatility. |

| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Phosphate Buffer, pH 3.0 | 10mM Phosphate Buffer, pH 7.0 | Acidic pH protonates the amine, improving retention on some C18 phases. Neutral pH may give a different selectivity profile. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile often provides better peak shape and lower backpressure. |

| Gradient | 5% to 95% B in 20 min | 5% to 60% B in 15 min | 5% to 60% B in 15 min | A shorter, focused gradient improves sample throughput. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |

| Detection | 275 nm | 275 nm | 275 nm | Wavelength selected based on UV absorbance maximum of the pyridine ring. |

| Result | Broad peak, poor retention | Sharp peak, good retention | Symmetric peak, stable baseline | Condition 2 provides the optimal balance of peak shape and analysis time. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is challenging due to its high polarity, low volatility, and thermal lability caused by the presence of active hydrogen atoms in the hydroxyl and amino groups. These functional groups can lead to strong adsorption on the stationary phase, resulting in poor peak shape and potential decomposition in the hot injector. researchgate.net

To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies for compounds with -OH and -NH2 groups include silylation.

Silylation: This is the most common derivatization technique, where the active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.

Once derivatized, the compound can be analyzed using a standard GC system, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation. tandfonline.commdpi.com

The table below outlines typical parameters for a GC-MS analysis following derivatization.

| Parameter | Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Injector Temperature | 250°C |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp | 230°C |

| Scan Range | 50-550 amu |

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound is achiral, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral chromatography for the purpose of separating enantiomers is not applicable to this specific molecule.

However, in a research setting, derivatives of this compound might be synthesized that introduce a chiral center. For instance, substitution at the aminomethyl group could create a stereocenter. In such cases, assessing the enantiomeric purity of the resulting chiral molecule would be crucial. Chiral chromatography is the definitive method for this purpose.

Two main strategies are employed:

Direct Separation: The racemic mixture is separated on a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and can separate a broad range of compounds through interactions like hydrogen bonding, dipole-dipole, and steric effects.

Indirect Separation (Pre-column Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). researchgate.net

The development of a chiral separation method for a hypothetical chiral derivative would follow a similar optimization path as standard HPLC, with a strong focus on the choice of the chiral column and the mobile phase composition (often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol). researchgate.net

Mass Spectrometry for Structure Elucidation and Trace Analysis in Research Matrices

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight, confirming the elemental composition, and elucidating the structure of compounds. nih.gov When coupled with chromatographic techniques (LC-MS or GC-MS), it provides unparalleled sensitivity and selectivity for analyzing complex research matrices.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This capability allows for the unambiguous determination of a compound's elemental formula from its measured mass. This is a powerful tool for confirming the identity of this compound and for identifying unknown metabolites or degradation products in research samples.

For example, HRMS can easily distinguish between this compound and other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas).

The table below demonstrates the utility of HRMS.

| Property | This compound | Isobaric Compound Example (C₈H₁₄N₂O) |

| Molecular Formula | C₇H₁₀N₂O | C₈H₁₄N₂O |

| Nominal Mass | 138 | 154 |

| Monoisotopic Exact Mass | 138.07931 | 154.11061 |

| Calculated m/z [M+H]⁺ | 139.08662 | 155.11792 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, also known as MS/MS, is a technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In an MS/MS experiment, ions of a specific m/z (e.g., the protonated molecule [M+H]⁺ of this compound) are isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are detected. unito.it

The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For this compound, fragmentation would likely occur at the weakest bonds, providing structural information.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 139.0866) could include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond in the aminomethyl group could lead to the loss of ammonia, a common fragmentation pathway for primary amines.

Loss of water (H₂O): The hydroxyl group could be eliminated as water.

Cleavage of the aminomethyl side chain: The bond between the pyridine ring and the CH₂NH₂ group could break.

Ring fragmentation: At higher collision energies, the pyridine ring itself may fragment.

The following table lists potential major fragments and their proposed structures.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 139.0866 | 122.0599 | NH₃ (Ammonia) | Ion resulting from loss of the amino group. |

| 139.0866 | 121.0711 | H₂O (Water) | Ion resulting from loss of the hydroxyl group. |

| 139.0866 | 109.0708 | CH₂NH₂ (Aminomethyl radical) | Protonated 5-methylpyridin-3-ol. |

This fragmentation data provides a structural fingerprint that can be used to definitively identify the compound in complex samples and to distinguish it from isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, particularly proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for initial structural assessment.

¹H NMR Spectroscopy: This technique identifies the different types of protons in a molecule and their electronic environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, the aminomethyl group, and the hydroxyl group. The chemical shift (δ) of each proton is influenced by neighboring functional groups. For instance, aromatic protons on the pyridine ring would typically appear in the downfield region (δ 6.0-9.0 ppm), while the methyl and aminomethyl protons would be found in the more upfield region. chemicalbook.comchemicalbook.com The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons (J-coupling).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the different carbon atoms in the structure. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound would be expected to show separate signals for the five carbons of the pyridine ring, the methyl carbon, and the aminomethyl carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic and hydroxyl-bearing carbons are typically found further downfield compared to aliphatic carbons. nih.govspectrabase.comchemicalbook.com

Predicted NMR Data: Based on the analysis of similar pyridine derivatives, a hypothetical set of NMR chemical shifts for this compound is presented below. Actual experimental values may vary depending on the solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.2 - 2.5 | ~15 - 20 |

| -CH₂NH₂ | ~3.8 - 4.2 | ~45 - 55 |

| -NH₂ | Variable (broad) | N/A |

| -OH | Variable (broad) | N/A |

| Pyridine C2 | N/A | ~140 - 150 |

| Pyridine C3 | N/A | ~145 - 155 |

| Pyridine C4-H | ~7.0 - 7.5 | ~120 - 130 |

| Pyridine C5 | N/A | ~125 - 135 |

| Pyridine C6-H | ~7.9 - 8.4 | ~140 - 150 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the pyridine ring (H4 and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, it would definitively link the proton signal of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This technique is powerful for piecing together the molecular skeleton. It could be used to confirm the position of the substituents by showing correlations between the methyl protons and carbons C4, C5, and C6 of the pyridine ring, and between the aminomethyl protons and carbons C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For the target molecule, NOESY could show correlations between the aminomethyl protons and the proton at C6, providing insights into the preferred conformation of the aminomethyl group relative to the pyridine ring.

Together, these 1D and 2D NMR techniques provide a comprehensive toolkit for the complete and unambiguous structural assignment of this compound. science.gov

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique would provide unambiguous confirmation of the molecular structure of this compound, as well as precise measurements of bond lengths, bond angles, and torsional angles.

The process involves growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the crystal lattice. By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be generated, from which the atomic positions are determined. wikipedia.orgmdpi.com

| Parameter | Example Value |

|---|---|

| Chemical formula | C₇H₁₀N₂O |

| Formula weight | 138.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions (a, b, c) | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å |

| Unit cell angles (α, β, γ) | α = 90°, β = 95°, γ = 90° |

| Volume | 785 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.168 g/cm³ |

| R-factor | < 0.05 |

Development of Bioanalytical Methods for Detection and Quantification in In Vitro and In Vivo Research Samples (Excluding clinical samples)

To study the behavior of this compound in biological systems, robust and validated bioanalytical methods are required for its accurate detection and quantification in research samples like cell culture media, cell lysates, or tissue homogenates from preclinical animal studies. nih.gov High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for such applications due to its high sensitivity and selectivity. researchgate.netnih.gov

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, lipids) from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the matrix. mdpi.com

Chromatographic Separation: An HPLC method is developed to separate the target compound from endogenous components and any potential metabolites. This involves optimizing the stationary phase (column), mobile phase composition (solvents), gradient, and flow rate. Reversed-phase chromatography is commonly used for polar compounds like pyridine derivatives. researchgate.net

Detection and Quantification: Mass spectrometry is a highly sensitive and specific detection method. For quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is typically employed. This involves selecting a specific precursor ion (the molecular ion of the compound) and a specific product ion, which greatly enhances selectivity and reduces background noise. researchgate.net

Method Validation: Before use in research studies, the method must be rigorously validated according to established guidelines to ensure its reliability. Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true value.

Precision: The reproducibility of measurements.

Linearity: The concentration range over which the method is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

| Parameter | Description |

|---|---|

| Instrument | HPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Specific precursor ion → product ion transition (e.g., m/z 139.1 → 122.1) |

| Linear Range | 1 - 1000 ng/mL |

| Accuracy & Precision | Within ±15% (±20% at LOQ) |

Applications of 2 Aminomethyl 5 Methylpyridin 3 Ol in Chemical Biology and As Research Probes

Utilization as a Tool for Probing Specific Biological Pathways

While specific examples of 2-(Aminomethyl)-5-methylpyridin-3-ol being used to probe biological pathways are not extensively documented in publicly available research, its structural similarity to Vitamin B6 suggests its potential as a competitive inhibitor or modulator of enzymes involved in amino acid metabolism. Pyridoxal (B1214274) 5'-phosphate, the active form of Vitamin B6, is a cofactor for a large number of enzymes. By designing analogs from the this compound scaffold, researchers could potentially create probes to study the activity and regulation of these enzymes. Such probes could be instrumental in understanding metabolic disorders and developing novel therapeutic strategies.

Development of Fluorescent or Isotope-Labeled Analogs for Imaging and Tracing Studies

The development of fluorescent and isotope-labeled analogs is a cornerstone of modern chemical biology, allowing for the visualization and quantification of molecules within cells and organisms.

Fluorescent Analogs: The this compound structure can be chemically modified to incorporate fluorophores. The primary amine group is a convenient handle for conjugation with common fluorescent dyes. These fluorescently tagged versions could be used in cellular imaging to track the localization and dynamics of the molecule or its biological targets.

Isotope-Labeled Analogs: The synthesis of isotopically labeled versions of this compound, for instance with 13C, 15N, or deuterium, would enable its use in metabolic tracing studies. isotope.comscbt.com By following the metabolic fate of the labeled compound using techniques like mass spectrometry or NMR, researchers can gain insights into the metabolic pathways in which it participates. sigmaaldrich.com

| Label Type | Potential Application | Analytical Technique |

| Fluorescent Tag | Cellular localization and trafficking studies | Fluorescence Microscopy |

| Stable Isotope (13C, 15N, 2H) | Metabolic flux analysis and pathway tracing | Mass Spectrometry, NMR |

Conjugation Strategies for Generating Bioconjugates for Targeted Research Applications

Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein or nucleic acid, to create a hybrid with novel properties. The functional groups of this compound are amenable to various bioconjugation strategies. The primary amine can be targeted for acylation or reductive amination, while the hydroxyl group can be esterified or etherified. These strategies allow for the attachment of the molecule to antibodies for targeted delivery or to affinity tags for protein pull-down experiments.

Incorporation into Polymeric or Nanomaterial Systems for Research Delivery

Encapsulating or conjugating small molecules to polymeric nanoparticles or other nanomaterials can enhance their stability, solubility, and cellular uptake for research purposes. While there are no specific reports of this compound being incorporated into such systems, the general principles of nanoparticle drug delivery could be applied. For instance, the compound could be loaded into biodegradable polymer nanoparticles to study its sustained release and effects on cellular functions over time.

| Delivery System | Potential Advantage for Research |

| Polymeric Nanoparticles | Controlled release, improved cellular uptake |

| Liposomes | Encapsulation of hydrophilic compounds |

| Gold Nanoparticles | Surface functionalization for targeted delivery |

Role in Mechanistic Studies of Related Biological Processes

The ability to synthesize a library of derivatives from the this compound core structure is valuable for mechanistic studies. By systematically altering the functional groups, researchers can probe the structure-activity relationships of its interactions with biological targets. For example, by modifying the substituents on the pyridine (B92270) ring or altering the length of the aminomethyl side chain, one could investigate the specific molecular interactions that govern its biological activity. This approach is fundamental to understanding enzyme mechanisms and designing more potent and selective inhibitors or probes.

Future Directions and Emerging Research Avenues for 2 Aminomethyl 5 Methylpyridin 3 Ol

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

Key applications of AI and ML in this context include:

Predictive Modeling: Algorithms such as Support Vector Machines (SVM) and Convolutional Neural Networks (CNN) can be trained to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues of 2-(aminomethyl)-5-methylpyridin-3-ol before they are synthesized. harvard.edursc.orgnih.gov This allows for the early-stage filtering of compounds that are unlikely to be viable.

De Novo Design: Generative models, including Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules. rsc.org By providing the this compound scaffold as a constraint, these models can generate libraries of novel, synthetically accessible derivatives with optimized, user-defined properties. creative-diagnostics.commdpi.com

Target Identification and Validation: AI can analyze complex multi-omics data to identify and validate novel biological targets with which derivatives of this compound might interact, opening up new therapeutic possibilities. creative-diagnostics.comharvard.edu Explainable AI can further help uncover the specific structural features responsible for multi-target activities. synthneuro.org

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Using ML to build models that correlate chemical structure with biological activity. | Predict the potency and efficacy of new derivatives, prioritizing the most promising candidates for synthesis. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Reduce late-stage failures by identifying compounds with poor pharmacokinetic or safety profiles early in development. |

| Generative Molecular Design | Employing deep learning to generate novel molecular structures with desired properties. rsc.org | Create diverse virtual libraries of unique pyridin-3-ol derivatives optimized for specific biological targets. |

| Synthetic Route Prediction | AI tools that suggest optimized, multi-step reaction pathways for a target molecule. grantome.com | Streamline the synthesis of novel analogues, improving efficiency and sustainability. |

Exploration of Novel Biological Targets through High-Throughput Screening Methodologies

To broaden the biological understanding of the this compound scaffold, high-throughput screening (HTS) presents a powerful and efficient methodology. HTS allows for the rapid testing of a large library of chemical compounds against a multitude of biological assays, enabling the identification of novel "hit" molecules that interact with specific targets. nih.gov